2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE

Übersicht

Beschreibung

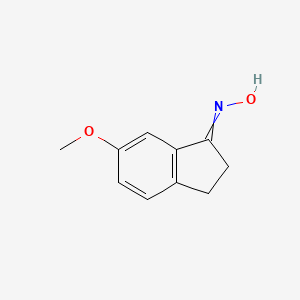

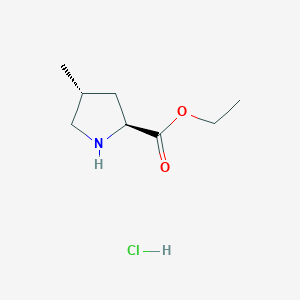

2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE is a chemical compound with the molecular formula C9H10F3NO . It is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

The synthesis of 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE involves selective C-H trifluoromethoxylation of arenes and heteroarenes . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility . The method is not only applicable to the gram-scale synthesis of trifluoromethoxylated products but also allows efficient late-stage C-H trifluoromethoxylation of marketed small-molecule drugs, common pharmacophores, and natural products .Molecular Structure Analysis

The molecular structure of 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE is represented by the molecular formula C9H10F3NO . The molecular weight of this compound is approximately 205.18.Chemical Reactions Analysis

The chemical reactions involving 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE are primarily trifluoromethoxylation reactions . These reactions are described in various studies, focusing on the development of trifluoromethoxylation reagents and methods .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE include its molecular weight, which is approximately 205.18 . More detailed information about its physical and chemical properties such as melting point, boiling point, and density can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen

- The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It’s used in the synthesis of various compounds in pharmaceutical research .

- The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features .

- The trifluoromethoxy group is used as a substituent in the synthesis of bioactive compounds . These compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .

- The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . Recently, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

Scientific Field: Organic Chemistry

Application: Synthesis of Bioactive Compounds

Methods of Application or Experimental Procedures

Results or Outcomes

- Application: Synthesis of Electrophilic Trifluoromethylating Agents

- A new, powerful, and easy-to-handle electrophilic trifluoromethylating agent, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV), was developed .

- Methods of Application : Umemoto reagent IV was easily synthesized by a one-pot method from readily available 3,3’-bis(trifluoromethoxy)biphenyl .

- Results or Outcomes : Umemoto reagent IV was more powerful than Umemoto reagent II and could trifluoromethylate many kinds of nucleophilic substrates more effectively . In addition, Umemoto reagent IV was successfully utilized for the preparation of trifluoromethyl nonaflate, a useful trifluoromethoxylating agent .

- Application: Synthesis of Schiff Bases

- A series of five new Schiff bases were synthesized by reacting 2-(trifluoromethoxy)aniline with different aromatic aldehydes .

- Methods of Application : The Schiff base compounds were characterized by spectroscopic and analytical methods .

- Results or Outcomes : The crystal structure of one new compound was also reported .

Scientific Field: Organic Chemistry

Scientific Field: Medicinal Chemistry

- Application: Synthesis of Electrophilic Trifluoromethylating Agents

- A new, powerful, and easy-to-handle electrophilic trifluoromethylating agent, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV), was developed .

- Methods of Application : Umemoto reagent IV was easily synthesized by a one-pot method from readily available 3,3’-bis(trifluoromethoxy)biphenyl .

- Results or Outcomes : Umemoto reagent IV was more powerful than Umemoto reagent II and could trifluoromethylate many kinds of nucleophilic substrates more effectively . In addition, Umemoto reagent IV was successfully utilized for the preparation of trifluoromethyl nonaflate, a useful trifluoromethoxylating agent .

- Application: Synthesis of Schiff Bases

- A series of five new Schiff bases were synthesized by reacting 2-(trifluoromethoxy)aniline with different aromatic aldehydes .

- Methods of Application : The Schiff base compounds were characterized by spectroscopic and analytical methods .

- Results or Outcomes : The crystal structure of one new compound was also reported .

Scientific Field: Organic Chemistry

Scientific Field: Medicinal Chemistry

Safety And Hazards

The safety data sheet for 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE indicates that it is a hazardous chemical . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The future directions for the study and application of 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE involve the development of new reagents and trifluoromethoxylation strategies . The OCF3 group is becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . Therefore, the development of methods for the synthesis of trifluoromethoxylated compounds is an area of great interest .

Eigenschaften

IUPAC Name |

N-ethyl-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-13-7-5-3-4-6-8(7)14-9(10,11)12/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDGBNRBKFRELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938644 | |

| Record name | N-Ethyl-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-(trifluoromethoxy)aniline | |

CAS RN |

175278-25-8 | |

| Record name | N-Ethyl-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175278-25-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enyl-1-piperazinyl]-phenylmethyl]-N,N-diethylbenzamide](/img/structure/B1143094.png)

![tert-Butyl (1S,3S)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B1143100.png)

![4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide](/img/structure/B1143102.png)

![1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1143104.png)